![molecular formula C18H21N5O3 B2803538 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903339-02-5](/img/structure/B2803538.png)
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine: is a complex organic compound that features a combination of pyrimidine, piperazine, tetrahydrofuran, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidin-2-yl Piperazine Moiety: This can be achieved by reacting pyrimidine with piperazine under controlled conditions, often using a solvent such as ethanol or methanol.
Attachment of the Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group can be introduced via an etherification reaction, where tetrahydrofuran is reacted with an appropriate halide or tosylate derivative.
Formation of the Pyridin-4-yl Methanone Moiety: This step involves the reaction of pyridine with a suitable acylating agent, such as an acid chloride or anhydride, to form the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, tosylates, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Lactones, carboxylic acids, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted pyrimidine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-6-19-16(12-14)26-15-3-11-25-13-15)22-7-9-23(10-8-22)18-20-4-1-5-21-18/h1-2,4-6,12,15H,3,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHIJXUSEZDEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
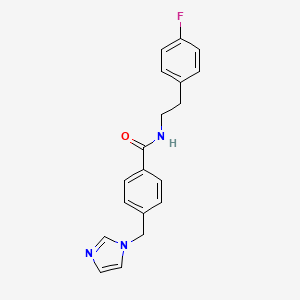
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2803456.png)
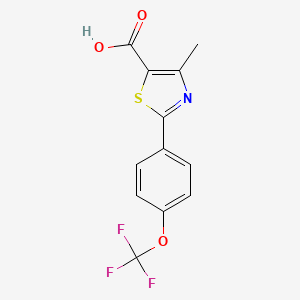
![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)
![methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate](/img/structure/B2803462.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)

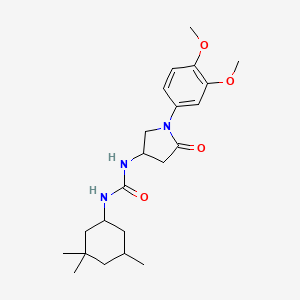
![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2803472.png)
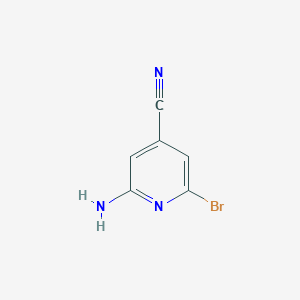
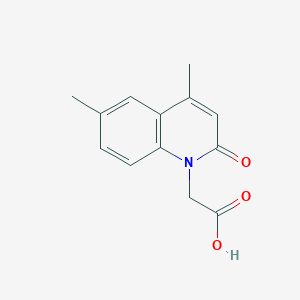
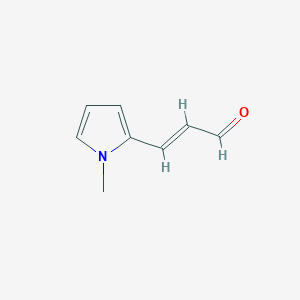
![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)
